molecular formula C17H16FN3OS B6476084 2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640970-46-1

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide

Cat. No. B6476084
CAS RN: 2640970-46-1
M. Wt: 329.4 g/mol
InChI Key: YFFPOQNEXLODRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide, also known as 2F-N-MTPE, is a novel fluorinated benzamide derivative with potential utility in scientific research. This molecule has been studied for its ability to act as a ligand for various proteins, and its ability to modulate their activity. It has also been studied for its potential to act as an inhibitor of various enzymes, and its ability to interact with certain receptors.

Scientific Research Applications

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has been studied for its ability to act as a ligand for various proteins, and its ability to modulate their activity. It has also been studied for its potential to act as an inhibitor of various enzymes, and its ability to interact with certain receptors. This molecule has been used in studies to investigate the structure and function of proteins, and to study the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has several advantages for use in laboratory experiments. It is a stable and pure compound, which makes it easy to handle and store. It is also a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. The main limitation of 2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is that its exact mechanism of action is still not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has potential for use in a wide range of scientific research applications. Future research could focus on further elucidating the exact mechanism of action of this molecule, as well as its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic methods for the production of this molecule, as well as the development of new derivatives of this molecule with enhanced properties. Finally, further research could focus on the development of new assays and methods for the detection and quantification of this molecule.

Synthesis Methods

2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide can be synthesized through a four-step process, which involves the reaction of 4-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide with 2-fluoro-1-iodobenzene, followed by a nucleophilic substitution reaction, followed by a Grignard reaction, and finally a hydrolysis reaction. This method yields a product that is pure, stable, and of high purity.

properties

IUPAC Name

2-fluoro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-11-12(10-20-21)16-7-6-13(23-16)8-9-19-17(22)14-4-2-3-5-15(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFPOQNEXLODRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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